4,4'-Dimethyl-2,2'-bipyridine
Overview
Description
4,4’-Dimethyl-2,2’-bipyridine: is an organic compound with the molecular formula C₁₂H₁₂N₂ . It is a derivative of bipyridine, where two methyl groups are attached to the 4 and 4’ positions of the bipyridine structure. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. It is widely used in coordination chemistry, materials science, and as a building block for the synthesis of more complex molecules .
Mechanism of Action
Target of Action
4,4’-Dimethyl-2,2’-bipyridine, also known as 4,4’-Dimethyl-2,2’-bipyridyl, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is typically used as a starting material for the synthesis of organometallic photosensitizer dyes in the development of dye-sensitized solar cells (DSSCs) . Therefore, its primary targets are the metal centers in coordinative compounds .
Mode of Action
The compound acts as a ligand, forming complexes with transition metals . It is a strong chelating ligand for metal centers in coordinative compounds . The organometallic compound of 4,4’-dimethyl-2,2’-bipyridyl increases the bridging ligand lengths resulting in a greater electron-hole separation effect in DSSCs .
Biochemical Pathways
The compound is involved in the light harvesting pathway of DSSCs . It contributes to the efficient light harvesting of these novel dyes and the improved charge transfer dynamics at TiO2–dye and dye–hole transport interfaces .
Result of Action
The result of the action of 4,4’-Dimethyl-2,2’-bipyridine is the formation of complexes with transition metals, which are used in the development of DSSCs . These complexes contribute to efficient light harvesting and improved charge transfer dynamics, enhancing the overall efficiency of DSSCs .
Action Environment
The action of 4,4’-Dimethyl-2,2’-bipyridine is influenced by environmental factors such as temperature and light conditions, which can affect the efficiency of light harvesting and charge transfer in DSSCs
Biochemical Analysis
Biochemical Properties
4,4’-Dimethyl-2,2’-bipyridine plays a significant role in biochemical reactions. It is used for the determination of ferrous and cyanide compounds
Cellular Effects
It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4,4’-Dimethyl-2,2’-bipyridine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , where 4-bromo-2-methylpyridine is reacted with 4-methylpyridine-2-boronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of 4,4’-Dimethyl-2,2’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of 4,4’-Dimethyl-2,2’-bipyridine.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It is used in the synthesis of metal-based drugs and as a probe in biochemical assays.
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the methyl groups, making it less sterically hindered and more flexible in coordination.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups instead of methyl groups, which can influence its electronic properties and solubility.
6,6’-Dimethyl-2,2’-bipyridine: Methyl groups are positioned differently, affecting the steric and electronic environment around the metal center.
Uniqueness: 4,4’-Dimethyl-2,2’-bipyridine is unique due to the presence of methyl groups at the 4 and 4’ positions, which provide steric hindrance and can influence the coordination environment and reactivity of the metal complexes it forms. This makes it particularly useful in applications where specific electronic and steric properties are desired .
Properties
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPGPQJFYXNFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061552 | |
Record name | 4,4'-Dimethyl-2,2'-bipyridine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |
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Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale orange crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Dimethyl-2,2'-dipyridyl | |
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CAS No. |
1134-35-6 | |
Record name | 4,4′-Dimethyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-35-6 | |
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Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |
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Record name | 1134-35-6 | |
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Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |
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Record name | 4,4'-Dimethyl-2,2'-bipyridine | |
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Record name | 4,4'-dimethyl-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.167 | |
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Record name | 4,4′-Dimethyl-2,2′-bipyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79UAE6A72 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-Dimethyl-2,2'-bipyridine?
A1: this compound has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize dmbpy complexes?
A2: Researchers frequently utilize a combination of techniques including UV-Vis, FTIR, NMR (1H and 19F), and Raman spectroscopy to characterize dmbpy complexes. These techniques provide valuable information about the electronic structure, bonding modes, and geometric arrangements within the complexes. [, , , , , , , , , ]
Q3: How does dmbpy interact with metal centers in catalytic systems?
A3: Dmbpy typically acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. This interaction forms stable metal complexes often employed as catalysts in various reactions. [, , , , ]
Q4: What types of catalytic reactions utilize dmbpy-containing complexes?
A4: Dmbpy-containing complexes have demonstrated catalytic activity in various reactions, including alkane oxidation, CO2 reduction, and hydrogen evolution. [, , , , , ]
Q5: What is the role of dmbpy in the photocatalytic reduction of CO2 by rhenium tricarbonyl catalysts?
A5: In rhenium-based CO2 reduction catalysts, dmbpy acts as a supporting ligand, influencing the electronic properties of the metal center and its reactivity towards CO2. Studies suggest that a key step involves the formation of a rhenium carboxylate dimer, [Re(dmbpy)(CO)3]2(OCO), which facilitates CO2 insertion and subsequent CO release. [, ]
Q6: How does the structure of dmbpy affect its catalytic activity?
A6: While dmbpy is a versatile ligand, structural modifications, such as the introduction of electron-withdrawing or electron-donating groups, can impact the electronic properties and steric hindrance around the metal center, ultimately influencing the catalytic activity, selectivity, and stability of the resulting complexes. [, , ]
Q7: What are the notable photophysical properties of dmbpy-containing ruthenium(II) complexes?
A7: Ruthenium(II) complexes with dmbpy ligands often exhibit intense metal-to-ligand charge transfer (MLCT) transitions in the visible region, resulting in colored solutions and potential applications in solar energy conversion and photocatalysis. [, , , ]
Q8: How do the photophysical properties of dmbpy-containing complexes relate to their performance in dye-sensitized solar cells (DSSCs)?
A8: The light-harvesting efficiency of dmbpy-containing ruthenium(II) complexes in DSSCs is linked to their strong MLCT absorption bands in the visible region. Structural modifications of dmbpy, such as the introduction of electron-donating groups, can further enhance light absorption and improve device performance. []
Q9: Can dmbpy be used to create systems capable of utilizing near-infrared (NIR) light for photocatalysis?
A9: Research has demonstrated the potential of incorporating dmbpy into larger, multinuclear ruthenium complexes capable of absorbing NIR light. These complexes have shown promise in driving H2 evolution from water using NIR light, opening doors to utilizing a wider range of the solar spectrum for artificial photosynthesis. []
Q10: How is computational chemistry used to understand the properties and reactivity of dmbpy complexes?
A10: Computational methods, such as Density Functional Theory (DFT), are invaluable tools for investigating the electronic structure, bonding, and reaction mechanisms of dmbpy complexes. These calculations provide insights into the factors governing their reactivity and guide the design of new catalysts and materials. [, , ]
Q11: Have any Structure-Activity Relationship (SAR) studies been conducted on dmbpy derivatives?
A11: Yes, SAR studies have been conducted on dmbpy derivatives, particularly in the context of their use as ligands in metal complexes. Researchers investigate how modifications to the dmbpy framework, such as the introduction of different substituents, influence the complex's electrochemical properties, photophysical behavior, and catalytic activity. These studies are crucial for optimizing ligand design for specific applications. [, ]
Q12: What is known about the material compatibility of dmbpy and its complexes?
A13: The compatibility of dmbpy and its complexes with different materials, such as electrodes and semiconductor surfaces, is essential for applications like DSSCs and electrocatalysis. Research often focuses on understanding how these molecules interact with and bind to surfaces to optimize device performance and stability. [, ]
Q13: What analytical methods are commonly used to study dmbpy and its complexes?
A14: In addition to the spectroscopic techniques mentioned earlier, analytical methods such as electrochemistry (cyclic voltammetry), X-ray crystallography, mass spectrometry, and elemental analysis are routinely employed to characterize and quantify dmbpy and its complexes. [, , , , , ]
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